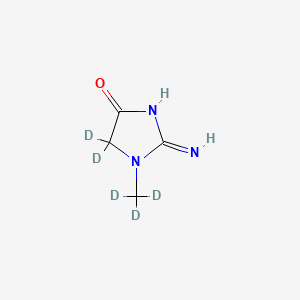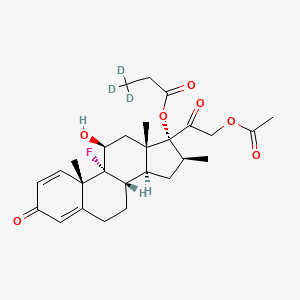
Jak3/btk-IN-6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Jak3/btk-IN-6 is a potent dual inhibitor of Bruton’s tyrosine kinase and Janus kinase 3. It has shown significant potential in the treatment of various hematological and immune diseases due to its ability to inhibit both Bruton’s tyrosine kinase and Janus kinase 3 with high specificity and potency .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Jak3/btk-IN-6 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce the necessary pharmacophores. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as high-performance liquid chromatography and mass spectrometry are used to monitor the purity and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Jak3/btk-IN-6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reactants (e.g., hydrogen gas for reduction). The conditions often involve controlled temperatures, inert atmospheres, and specific pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dehydrogenated compounds .
Aplicaciones Científicas De Investigación
Jak3/btk-IN-6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of Bruton’s tyrosine kinase and Janus kinase 3 pathways.
Biology: Employed in cellular assays to investigate the role of Bruton’s tyrosine kinase and Janus kinase 3 in immune cell signaling and function.
Medicine: Explored as a potential therapeutic agent for treating hematological malignancies and autoimmune diseases.
Industry: Utilized in the development of new drugs targeting Bruton’s tyrosine kinase and Janus kinase 3 pathways
Mecanismo De Acción
Jak3/btk-IN-6 exerts its effects by selectively inhibiting the kinase activity of Bruton’s tyrosine kinase and Janus kinase 3. This inhibition disrupts key signaling pathways involved in immune cell activation and proliferation. Specifically, this compound binds to the active sites of these kinases, preventing their phosphorylation and subsequent activation of downstream signaling molecules .
Comparación Con Compuestos Similares
Similar Compounds
Ibrutinib: A selective inhibitor of Bruton’s tyrosine kinase used in the treatment of B-cell malignancies.
Tofacitinib: A Janus kinase inhibitor used for treating rheumatoid arthritis and other autoimmune diseases.
PF-06651600: Another dual inhibitor of Bruton’s tyrosine kinase and Janus kinase 3, similar to Jak3/btk-IN-6
Uniqueness
This compound stands out due to its dual inhibitory action on both Bruton’s tyrosine kinase and Janus kinase 3, offering a broader therapeutic potential compared to single-target inhibitors. This dual inhibition can provide more comprehensive suppression of pathological signaling pathways in diseases involving both kinases .
Propiedades
Fórmula molecular |
C21H17BF3N5O3 |
|---|---|
Peso molecular |
455.2 g/mol |
Nombre IUPAC |
N-[3-[[2-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]phenyl]prop-2-enamide |
InChI |
InChI=1S/C21H17BF3N5O3/c1-2-18(31)27-13-4-3-5-14(9-13)28-19-16(21(23,24)25)10-26-20(30-19)29-15-6-7-17-12(8-15)11-33-22(17)32/h2-10,32H,1,11H2,(H,27,31)(H2,26,28,29,30) |
Clave InChI |
CATGYHXLDRQPGZ-UHFFFAOYSA-N |
SMILES canónico |
B1(C2=C(CO1)C=C(C=C2)NC3=NC=C(C(=N3)NC4=CC(=CC=C4)NC(=O)C=C)C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


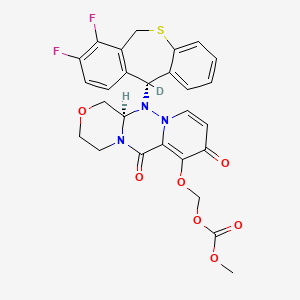
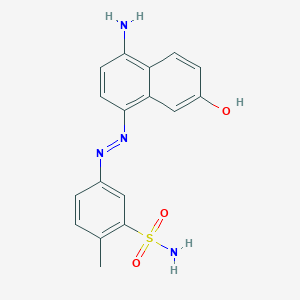
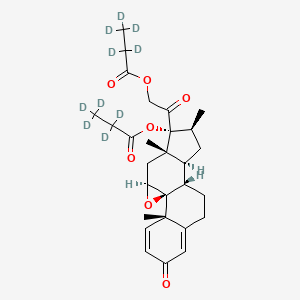
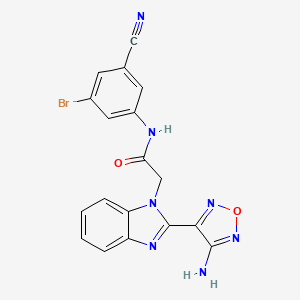

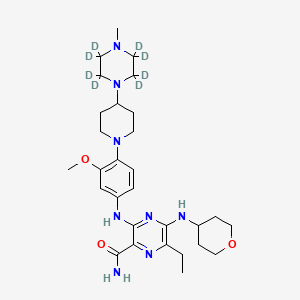

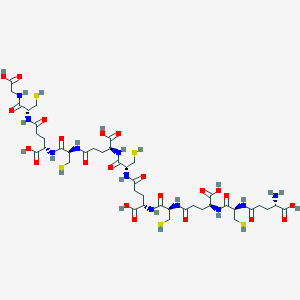
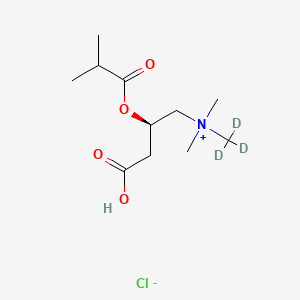
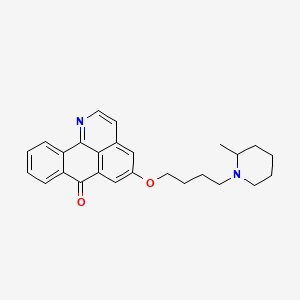
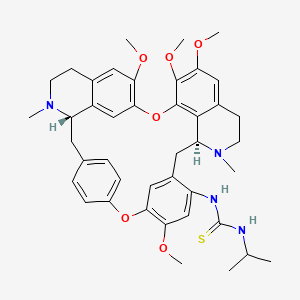
![2-methylpropanoyloxymethyl (2R)-4-[6-chloro-4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]quinazoline-2-carbonyl]-2-methylpiperazine-1-carboxylate](/img/structure/B12419818.png)
